molecular formula C29H29FN2O3S B2764855 7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892786-87-7

7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2764855
CAS No.: 892786-87-7
M. Wt: 504.62
InChI Key: RKNAKSGXZPFTNR-UHFFFAOYSA-N
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Description

“7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or quinoline moieties.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

    Sulfonylquinolines: Compounds with similar sulfonyl and quinoline structures.

Uniqueness

The unique combination of functional groups in “7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S/c1-21-10-9-13-23(16-21)36(34,35)28-20-32(19-22-11-5-4-6-12-22)26-18-27(25(30)17-24(26)29(28)33)31-14-7-2-3-8-15-31/h4-6,9-13,16-18,20H,2-3,7-8,14-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAKSGXZPFTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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